molecular formula C21H26O10 B12386399 11-O-|A-D-glucopyranosyl thamnosmonin

11-O-|A-D-glucopyranosyl thamnosmonin

Cat. No.: B12386399
M. Wt: 438.4 g/mol
InChI Key: MBCRBEHDCIJAQQ-ZIERPOLQSA-N
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Chemical Reactions Analysis

Types of Reactions

11-O-β-D-glucopyranosyl thamnosmonin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The glucopyranosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 11-O-β-D-glucopyranosyl thamnosmonin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from the reactions of 11-O-β-D-glucopyranosyl thamnosmonin depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-O-β-D-glucopyranosyl thamnosmonin is unique due to its specific glucopyranosyl substitution at the 11-O position, which distinguishes it from other coumarin glucosides. This unique structure contributes to its specific biological activity and potential therapeutic applications .

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

6-[2-hydroxy-3-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-enyl]-7-methoxychromen-2-one

InChI

InChI=1S/C21H26O10/c1-9(2)16(24)20(31-21-19(27)18(26)17(25)14(8-22)30-21)11-6-10-4-5-15(23)29-12(10)7-13(11)28-3/h4-7,14,16-22,24-27H,1,8H2,2-3H3/t14-,16?,17-,18+,19-,20?,21+/m1/s1

InChI Key

MBCRBEHDCIJAQQ-ZIERPOLQSA-N

Isomeric SMILES

CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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